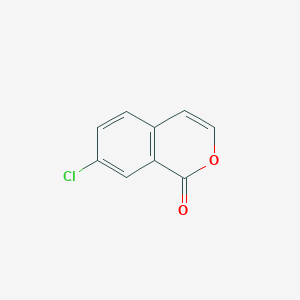

7-chloro-1H-isochromen-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClO2 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

7-chloroisochromen-1-one |

InChI |

InChI=1S/C9H5ClO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |

InChI Key |

MFBFJLYXDWGCKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=COC2=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloro 1h Isochromen 1 One and Its Analogues

Established and Optimized Synthetic Routes for Isochromen-1-ones

Traditional methods for constructing the isochromen-1-one scaffold have been refined over the years to improve yields, regioselectivity, and substrate scope. These established routes often rely on the formation of the heterocyclic ring from strategically functionalized aromatic precursors.

Cyclocondensation Reactions with Substituted Precursors

Cyclocondensation reactions are a cornerstone in heterocyclic synthesis, involving the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or an alcohol. In the context of isochromen-1-ones, this approach often involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov For instance, the reaction of homophthalic acids or their anhydrides with acyl chlorides can lead to the formation of 3-substituted isochromen-1-ones.

One common strategy involves the condensation of a substituted homophthalic anhydride (B1165640) with an appropriate acylating agent. For example, the synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one was achieved by reacting 3,5-dimethoxyhomophthalic anhydride with hexanoyl chloride. eurjchem.com This type of reaction demonstrates a versatile pathway to various substituted isocoumarins. Applying this logic to the target molecule, a plausible precursor would be a 4-chlorohomophthalic acid derivative, which would undergo condensation and cyclization to yield the 7-chloro-1H-isochromen-1-one skeleton. The regiochemistry of these reactions is a critical aspect, often controlled by the electronic and steric nature of the substituents on the aromatic ring. nih.gov

| Precursor 1 | Precursor 2 | Key Reagents | Product Type |

| Substituted Homophthalic Anhydride | Acyl Chloride | Base (e.g., Triethylamine (B128534), 1,1,3,3-tetramethylguanidine) | 3-Substituted Isochromen-1-one |

| β-enaminodiketone | Aromatic Amidine | Acetonitrile (solvent) | Polyazaheterocycle (by analogy) |

Friedel-Crafts Acylation and Related Electrophilic Cyclizations

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental methods for attaching substituents to an aromatic ring through electrophilic aromatic substitution. wikipedia.orgnih.gov Friedel-Crafts acylation, in particular, is highly relevant for the synthesis of cyclic ketones and lactones. sigmaaldrich.commasterorganicchemistry.com This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgsigmaaldrich.com

An intramolecular Friedel-Crafts acylation can serve as a key step in constructing the isochromen-1-one ring system. This approach typically starts with a benzene (B151609) derivative bearing a side chain that contains a masked or actual carboxylic acid derivative. For example, a 2-(carboxymethyl)benzoyl chloride derivative could undergo intramolecular acylation to form the lactone ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone or lactone, is generally less reactive than the starting material, which prevents multiple substitution reactions. nih.gov Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements often observed with carbocations in Friedel-Crafts alkylation. nih.govmasterorganicchemistry.com

Related electrophilic cyclization strategies can also be employed. For instance, the reaction of o-(1-alkynyl)arenecarboxaldehydes with electrophiles like iodine or bromine in the presence of nucleophiles can produce highly substituted 1H-isochromenes, which can be precursors to isochromen-1-ones. nih.gov

| Reaction Type | Substrate | Reagent/Catalyst | Key Intermediate | Advantage |

| Intramolecular Friedel-Crafts Acylation | Substituted Phenylacetic Acid Derivative | Lewis Acid (e.g., AlCl₃) | Acylium Ion | No poly-acylation, no rearrangement |

| Electrophilic Cyclization | o-(1-alkynyl)benzaldehyde | I₂, Br₂ / Nucleophile | - | Mild reaction conditions |

Ring-Closure Approaches from Gamma-Butyrolactone Intermediates

Gamma-butyrolactone (GBL), a five-membered lactone, is a versatile intermediate in organic synthesis. wikipedia.orgnih.gov It can be used as a building block for more complex heterocyclic systems. Syntheses involving GBL often leverage its reactivity as a precursor to γ-hydroxybutyric acid (GHB) or other functionalized four-carbon chains. swgdrug.org

In the synthesis of isochromen-1-ones, a strategy could involve the annulation of a γ-butyrolactone derivative onto a benzene ring. This might proceed through a multi-step sequence where a suitably substituted phenyl nucleophile opens the lactone ring. The resulting intermediate, a γ-(aryl)butyric acid derivative, would then need to undergo cyclization and oxidation to form the aromatic lactone ring of the isochromen-1-one. While less direct than other methods, this approach allows for the construction of the heterocyclic ring from non-aromatic precursors, offering alternative pathways for introducing substituents. Chiral β-substituted γ-butyrolactones are known to be important intermediates for many biologically active compounds. nih.gov Recent methodologies have focused on the synthesis of α,β-disubstituted γ-butyrolactones, which are common motifs in lignan natural products. nih.gov

Catalytic Strategies in the Synthesis of 7-chloro-1H-isochromen-1-one

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. For the synthesis of isochromen-1-ones, transition metal catalysis has emerged as a powerful tool.

Transition Metal-Catalyzed Methods

Various transition metals, including gold, indium, and ruthenium, have been shown to effectively catalyze the cyclization reactions needed to form the isochromene skeleton. organic-chemistry.orgresearchgate.netacs.org These catalysts can activate alkynes or other functional groups under mild conditions, facilitating ring closure.

Ruthenium catalysts have demonstrated significant utility in organic synthesis, including in C-H activation and cycloisomerization reactions. nih.govorganic-chemistry.org Cationic ruthenium(II) complexes, for example, can catalyze the oxidative annulation of alkynes with benzyl alcohols to produce a variety of isochromenes. nih.gov This process involves a hydroxyl-directed C-H/O-H functionalization that can proceed efficiently in the open air. nih.gov

Another relevant ruthenium-catalyzed reaction is the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, which can chemo- and regioselectively yield isochromenes through a 6-endo cyclization pathway. organic-chemistry.org These methods are valuable for their efficiency and selectivity. While not explicitly a homocoupling reaction in the traditional sense of coupling two identical molecules, these ruthenium-catalyzed annulations effectively couple different parts of a precursor molecule or two different reactant molecules to build the final heterocyclic product. The term can be extended to describe the coupling of an aromatic C-H bond and an O-H group with an alkyne, all orchestrated by the ruthenium center.

| Catalyst System | Substrates | Reaction Type | Key Features |

| Cationic Ruthenium(II) Complexes | Benzyl Alcohols, Alkynes | Oxidative Annulation / C-H Activation | Hydroxyl-directed, proceeds under air |

| Ruthenium Catalyst | Benzannulated Homopropargylic Alcohols | Cycloisomerization (6-endo) | Chemo- and regioselective |

Metal-Free and Organocatalytic Transformations

In addition to metal-catalyzed methods, metal-free and organocatalytic approaches have gained significant traction for the synthesis of isochromen-1-ones. These strategies offer the advantages of avoiding potentially toxic and expensive metals.

A novel and efficient metal-free synthesis of 3-substituted isocoumarins has been developed utilizing a sequential O-acylation and intramolecular Wittig reaction. nih.gov This method employs readily accessible (2-carboxybenzyl)-triphenylphosphonium bromide and various acyl chlorides in the presence of a base like triethylamine. nih.gov The reaction proceeds through the formation of an anhydride intermediate, which then undergoes an intramolecular Wittig reaction to furnish the 1H-isochromen-1-one product. nih.gov This methodology exhibits high functional group tolerance and provides excellent yields for a diverse range of substrates, including those with electron-withdrawing groups on the benzene ring. nih.gov The synthesis of a 7-chloro substituted analogue would likely be achievable using a correspondingly substituted phosphonium salt.

Table 3: Metal-Free Synthesis of 3-Substituted Isochromen-1-ones via O-Acylation/Wittig Reaction

| Entry | R¹ | R² | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Phenyl | 3-Phenyl-1H-isochromen-1-one | 82 |

| 2 | H | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1H-isochromen-1-one | 85 |

| 3 | H | 2-Naphthyl | 3-(Naphthalen-2-yl)-1H-isochromen-1-one | 86 |

| 4 | 5-Chloro | Phenyl | 7-Chloro-3-phenyl-1H-isochromen-1-one | 78 |

Brønsted acid catalysis offers a powerful metal-free alternative for promoting cyclization reactions. nih.gov In the context of isochromene synthesis, Brønsted acids can catalyze the cyclization of ortho-alkynylbenzaldehydes. thieme-connect.com For example, the combination of a Brønsted acid like diphenyl phosphate with a silver catalyst has been shown to effectively promote the one-pot synthesis of 1-substituted 1H-isochromenes. thieme-connect.com While this particular example involves a metal co-catalyst, purely Brønsted acid-catalyzed cyclizations of alkynyl systems are also well-documented for the synthesis of various heterocycles, suggesting the potential for a completely metal-free approach to isochromen-1-ones. uiowa.edunih.gov The selectivity of these reactions can often be controlled by the choice of acid catalyst and reaction conditions. nih.gov

Regioselective and Stereoselective Synthesis of 7-chloro-1H-isochromen-1-one and its Derivatives

The control of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecular architectures.

Regioselectivity in the synthesis of isochromen-1-ones from ortho-alkynylbenzaldehydes primarily concerns the mode of cyclization. The desired 6-endo-dig cyclization leads to the six-membered isochromene ring, while a competing 5-exo-dig pathway would yield a five-membered phthalide ring. The choice of catalyst and reaction conditions plays a crucial role in directing the regiochemical outcome. organic-chemistry.orgorganic-chemistry.org For instance, gold-catalyzed cycloisomerizations of ortho-alkynylbenzaldehydes generally favor the 6-endo-dig pathway, leading selectively to 1H-isochromenes. acs.org Similarly, indium(III)-catalyzed cycloisomerization of ortho-(alkynyl)benzyl derivatives also proceeds via a regioselective 6-endo-dig cyclization. organic-chemistry.orgresearchgate.net The inherent electronic preferences of the substrate and the nature of the catalyst-alkyne interaction are key factors governing this selectivity.

Stereoselectivity becomes important when a new stereocenter is created during the synthesis, for instance, in the formation of 1-substituted or 3,4-dihydroisochromen-1-one derivatives. Asymmetric catalysis provides a powerful means to control the stereochemical outcome. For example, a chiral copper(II) phosphate-catalyzed enantioselective synthesis of isochromene derivatives has been developed through a sequential intramolecular cyclization and asymmetric transfer hydrogenation of o-alkynylacetophenones. thieme-connect.com Domino strategies have also been employed for the stereoselective construction of complex fused tricyclic ethers containing an isochromene moiety. acs.orgnih.gov These methods allow for the creation of multiple contiguous stereogenic centers with high diastereoselectivity. acs.orgthieme-connect.com While specific examples for the stereoselective synthesis of 7-chloro-1H-isochromen-1-one derivatives are not extensively reported, the existing methodologies for related structures provide a strong foundation for the development of such asymmetric transformations.

Methodological Advancements and Yield Optimization in 7-chloro-1H-isochromen-1-one Synthesis

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methodologies for the synthesis of 7-chloro-1H-isochromen-1-one and its analogues. A significant breakthrough is the establishment of a metal-free approach, which offers a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. This modern strategy involves a sequential O-acylation/intramolecular Wittig reaction, demonstrating high functional group tolerance and providing excellent yields of the desired isocoumarin (B1212949) core structure.

The general synthetic protocol involves the reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with a variety of acyl chlorides in the presence of a base, such as triethylamine, in an anhydrous solvent like toluene. The reaction mixture is heated to facilitate the sequential O-acylation and subsequent intramolecular Wittig reaction, leading to the formation of the 1H-isochromen-1-one ring system. This method has been successfully applied to the synthesis of various 3-substituted-7-chloro-1H-isochromen-1-ones.

Detailed research findings have demonstrated the versatility of this methodology, allowing for the introduction of diverse substituents at the 3-position of the isocoumarin ring. The choice of the acyl chloride starting material directly influences the nature of the 3-substituent in the final product. This flexibility is crucial for the generation of a library of 7-chloro-1H-isochromen-1-one analogues for further scientific investigation.

The following table summarizes the research findings for the synthesis of various 3-substituted analogues of 7-chloro-1H-isochromen-1-one using this advanced, metal-free methodology, highlighting the yields achieved for each analogue.

| Compound Name | Substituent at 3-position | Yield (%) |

|---|---|---|

| 7-chloro-3-phenyl-1H-isochromen-1-one | Phenyl | 85 |

| 7-chloro-3-(naphthalen-1-yl)-1H-isochromen-1-one | Naphthalen-1-yl | 86 |

| 7-chloro-3-(o-tolyl)-1H-isochromen-1-one | o-tolyl | 75 |

The successful synthesis of these analogues with good to excellent yields underscores the efficacy of this modern synthetic approach. mdpi.com The methodology's tolerance for various functional groups on the acyl chloride opens up possibilities for creating a wide array of structurally diverse 7-chloro-1H-isochromen-1-one derivatives.

Elucidation of Reactivity and Transformation Mechanisms of 7 Chloro 1h Isochromen 1 One

Substitution Reactions at the Isochromen-1-one Core

Nucleophilic Aromatic Substitution Involving the Chlorine Atom at Position 7

The chlorine atom at the C-7 position of the isochromen-1-one ring is a potential site for nucleophilic aromatic substitution (SNA r). In this type of reaction, a nucleophile replaces a leaving group on an aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are generally electron-rich and thus not predisposed to attack by nucleophiles. However, the presence of electron-withdrawing groups can activate the ring towards such substitutions. wikipedia.orgchemistrysteps.com

In the case of 7-chloro-1H-isochromen-1-one, the carbonyl group of the lactone ring acts as a moderate electron-withdrawing group. This effect, however, is attenuated by the intervening atoms and may not be sufficient to strongly activate the C-7 position for nucleophilic attack under standard conditions. For a successful SNAr reaction to occur, typically strong electron-withdrawing groups, such as nitro groups, are required to be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

Electrophilic Substitution Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing. wikipedia.org

In 7-chloro-1H-isochromen-1-one, we have two substituents to consider: the chlorine atom and the fused lactone ring system.

Chlorine Atom: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. wikipedia.org

Fused Lactone Ring: The carbonyl group within the lactone ring is an electron-withdrawing group. When fused to the benzene ring, the lactone moiety as a whole deactivates the aromatic ring towards electrophilic attack. Such deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.org

Oxidation and Reduction Pathways of the 7-chloro-1H-isochromen-1-one System

Carbonyl Group Reactivity in Reduction Reactions

The carbonyl group of the lactone in 7-chloro-1H-isochromen-1-one is susceptible to reduction. Lactones, being cyclic esters, can be reduced to diols. wikipedia.org This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the opening of the lactone ring to form an intermediate aldehyde and an alcohol. The aldehyde is then further reduced to a primary alcohol.

The expected product from the complete reduction of 7-chloro-1H-isochromen-1-one with a powerful reducing agent like LiAlH₄ would be 2-(chloromethyl)-1-(hydroxymethyl)benzene-4-ol. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters and lactones under standard conditions. semanticscholar.org This difference in reactivity allows for selective reductions in molecules containing both lactones and more reactive carbonyl groups like ketones or aldehydes.

| Reducing Agent | Expected Product with 7-chloro-1H-isochromen-1-one | Reactivity |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(chloromethyl)-1-(hydroxymethyl)benzene-4-ol | High (Reduces lactone) |

| Sodium Borohydride (NaBH₄) | No reaction under standard conditions | Low (Does not reduce lactone) |

Formation of Quinone Derivatives through Oxidation

The benzene ring of the isochromen-1-one system can potentially be oxidized to form quinone derivatives, which are characterized by a fully conjugated cyclic dione (B5365651) structure. The formation of quinones typically involves the oxidation of hydroquinones (1,4-dihydroxybenzenes) or catechols (1,2-dihydroxybenzenes). organicreactions.orglibretexts.orgjackwestin.comreddit.com

For 7-chloro-1H-isochromen-1-one to be converted into a quinone derivative, the aromatic ring would first need to be hydroxylated. This is not a straightforward reaction and usually requires specific enzymatic or synthetic methods. Once a dihydroxy-substituted isochromenone is formed, a subsequent oxidation step using a suitable oxidizing agent, such as Fremy's salt or other mild oxidants, could yield the corresponding quinone. libretexts.org The position of the resulting carbonyl groups on the quinone ring would depend on the positions of the introduced hydroxyl groups. Given the electronic nature of the starting material, selective hydroxylation would be a synthetic challenge.

Cycloaddition, Condensation, and Other Pericyclic Reactions

The α,β-unsaturated lactone moiety in 7-chloro-1H-isochromen-1-one suggests the potential for participation in pericyclic reactions, such as cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). The double bond within the lactone ring of 7-chloro-1H-isochromen-1-one could potentially act as a dienophile, reacting with a suitable diene. The reactivity of this double bond as a dienophile would be influenced by the electron-withdrawing nature of the adjacent carbonyl group. There are reports of coumarins, which are structural isomers of isocoumarins, undergoing Diels-Alder reactions, suggesting that isocoumarins could exhibit similar reactivity. acs.orgnih.govscispace.comresearchgate.net

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also plausible. For instance, isocoumarins have been shown to undergo condensation reactions with amines, leading to the formation of isoquinolinones. nih.gov This involves the nucleophilic attack of the amine on the carbonyl carbon, followed by ring opening and subsequent cyclization and dehydration to form the isoquinolinone ring system.

| Reaction Type | Potential Reactivity of 7-chloro-1H-isochromen-1-one | Expected Product Type |

| Diels-Alder Cycloaddition | The C3-C4 double bond can act as a dienophile. | Substituted cyclohexene (B86901) fused to the isochromenone core. |

| Condensation with Amines | The lactone can react with primary amines. | 7-chloro-2-substituted-isoquinolin-1(2H)-one. |

Ring-Opening, Ring-Closing, and Rearrangement Transformations

The structural framework of 7-chloro-1H-isochromen-1-one, featuring a lactone ring fused to a chlorinated benzene ring, provides a versatile platform for a variety of chemical transformations. These reactions are pivotal for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Ring-Opening Reactions:

While specific studies on the ring-opening of 7-chloro-1H-isochromen-1-one are not extensively detailed in the available literature, the isocoumarin (B1212949) core is known to undergo nucleophilic attack, leading to the cleavage of the lactone ring. For instance, hydrolysis under basic conditions would be expected to yield a corresponding 2-(carboxymethyl)benzoic acid derivative. The presence of the electron-withdrawing chloro group at the 7-position likely influences the electrophilicity of the carbonyl carbon, thus modulating the rate and conditions required for such ring-opening reactions.

Ring-Closing Reactions:

The synthesis of the 7-chloro-1H-isochromen-1-one ring system itself represents a key class of ring-closing reactions. A notable metal-free approach involves a sequential O-acylation and intramolecular Wittig reaction. nih.gov This method has proven effective for the synthesis of a variety of 3-substituted isocoumarins, including derivatives of 7-chloro-1H-isochromen-1-one. The reaction demonstrates high functional group tolerance and can produce excellent yields. nih.gov

The general scheme for this synthesis is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| (2-carboxybenzyl)triphenylphosphonium bromide | Acyl chloride | Triethylamine (B128534), Toluene, 110 °C | 3-substituted-1H-isochromen-1-one | up to 90% |

This interactive table summarizes the general conditions for the synthesis of 1H-isochromen-1-one derivatives via an intramolecular Wittig reaction. nih.gov

Rearrangement Transformations:

Currently, specific rearrangement reactions involving 7-chloro-1H-isochromen-1-one are not well-documented in publicly available research. However, isocoumarin scaffolds can be precursors for more complex structures through various rearrangement pathways, often catalyzed by acid or light. The chloro substituent at the 7-position would be anticipated to play a significant role in directing the outcome of such rearrangements by influencing the electronic distribution within the molecule.

Mechanistic Investigations of 7-chloro-1H-isochromen-1-one Reactions

Understanding the mechanisms of reactions involving 7-chloro-1H-isochromen-1-one is crucial for optimizing reaction conditions and designing novel synthetic routes.

Mechanism of Ring-Closing Synthesis:

A plausible mechanism for the metal-free synthesis of 3-substituted isocoumarins, including 7-chloro-1H-isochromen-1-one derivatives, has been proposed based on experimental observations and literature precedents. nih.gov The process is initiated by the formation of a conjugate base from (2-carboxybenzyl)triphenylphosphonium bromide in the presence of a base like triethylamine. This is followed by O-acylation with an acyl chloride to form an anhydride (B1165640) intermediate. Subsequent deprotonation of the anhydride by a second equivalent of triethylamine generates a phosphorus ylide. This ylide then undergoes an intramolecular Wittig reaction, proceeding through a [2+2] cycloaddition to form an oxaphosphetane intermediate. The final step involves the collapse of this intermediate to yield the 1H-isochromen-1-one product and triphenylphosphine (B44618) oxide. nih.gov

Substituent Effects:

The chloro group at the 7-position of the 1H-isochromen-1-one ring is expected to exert a significant influence on the molecule's reactivity. As an electron-withdrawing group, it can affect the electron density of the aromatic ring and the lactone moiety. This can impact the rates and regioselectivity of various reactions. For instance, in electrophilic aromatic substitution reactions, the chloro group would act as a deactivating group and an ortho-, para-director. In nucleophilic reactions at the carbonyl carbon, its electron-withdrawing nature could enhance the electrophilicity of the carbonyl, making it more susceptible to attack.

Computational Studies:

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Chloro 1h Isochromen 1 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

One-dimensional NMR spectra are fundamental for identifying the chemical environment and number of different types of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule. For 7-chloro-1H-isochromen-1-one, one would expect to observe distinct signals corresponding to the aromatic and vinyl protons in the ¹H NMR spectrum, with their chemical shifts and coupling patterns providing information about their relative positions. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom, including the carbonyl carbon of the lactone ring, the chlorinated aromatic carbon, and other carbons of the bicyclic system. Without experimental spectra, a detailed interpretation and data table cannot be constructed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace the arrangement of hydrogen atoms on the aromatic and pyrone rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is essential for identifying longer-range (2-3 bond) correlations between protons and carbons, which is key to assembling the complete molecular structure and confirming the position of the chloro-substituent. No such 2D NMR data for 7-chloro-1H-isochromen-1-one could be located.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis and Conformational Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 7-chloro-1H-isochromen-1-one, a characteristic and strong absorption band would be expected for the C=O (carbonyl) stretching vibration of the lactone ring, typically in the region of 1720-1780 cm⁻¹. Other expected absorptions would include C=C stretching from the aromatic and pyrone rings, C-O stretching for the ester group, and C-Cl stretching vibrations. A precise data table of absorption frequencies is not available from the searched literature.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of 7-chloro-1H-isochromen-1-one, allowing for the confirmation of its elemental formula (C₉H₅ClO₂). The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine-35 and chlorine-37 isotopes. Analysis of the fragmentation pattern would help to confirm the structure by showing the loss of specific neutral fragments, such as CO or Cl. Specific experimental mass-to-charge ratios and fragmentation data are not documented.

Integration of Multiple Spectroscopic Techniques for Robust Structural Characterization

The definitive structural characterization of 7-chloro-1H-isochromen-1-one would require the integration of all the aforementioned spectroscopic techniques. The information from NMR would establish the C-H framework and connectivity, IR would confirm the presence of key functional groups like the lactone carbonyl, and mass spectrometry would verify the molecular formula and support the structure through fragmentation analysis. Finally, X-ray crystallography would provide an unambiguous 3D model of the molecule. As the individual data sets for 7-chloro-1H-isochromen-1-one are not available in the public domain, such an integrated and robust characterization cannot be performed at this time.

Further research involving the synthesis and subsequent detailed spectroscopic analysis of 7-chloro-1H-isochromen-1-one is required to provide the scientific community with this foundational data.

In-depth Analysis of 7-chloro-1H-isochromen-1-one Reveals Data Scarcity for Parent Compound, Focus Remains on Derivatives

A comprehensive review of scientific literature for theoretical and computational investigations specifically on the chemical compound “7-chloro-1H-isochromen-1-one” reveals a significant lack of available data for the parent molecule. While the isocoumarin (B1212949) scaffold is of considerable interest in medicinal and materials chemistry, computational studies have predominantly focused on its more complex derivatives.

Research into the electronic and structural properties of this family of compounds has been advanced through Density Functional Theory (DFT) calculations. For instance, a 2024 study by Ju et al. published in Molecules explored a series of novel 3-substituted 7-chloro-1H-isochromen-1-one derivatives. mdpi.com This research employed the B3LYP functional with a 6-31g(d) basis set to optimize the molecular geometries and investigate the electronic properties, such as the frontier molecular orbitals (HOMO and LUMO). mdpi.com However, specific computational data for the unsubstituted 7-chloro-1H-isochromen-1-one is not provided.

Similarly, detailed computational predictions of spectroscopic parameters (NMR, IR, UV-Vis) for the parent 7-chloro-1H-isochromen-1-one are not readily found in the current body of published work. The aforementioned study by Ju et al. does report experimental ¹H and ¹³C NMR data for a variety of 3-substituted analogs, which could serve as a basis for future comparative computational analyses. mdpi.com

Furthermore, there is no specific information available in the reviewed literature concerning the use of computational methods to elucidate mechanistic pathways, such as transition state characterization or catalytic cycle analysis, involving 7-chloro-1H-isochromen-1-one. Investigations into its conformational analysis and intermolecular interactions using Molecular Dynamics (MD) simulations are also absent from the available scientific record.

Theoretical and Computational Investigations of 7 Chloro 1h Isochromen 1 One

Prediction of Reactivity and Selectivity via Computational Models

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like 7-chloro-1H-isochromen-1-one. Density Functional Theory (DFT) is a commonly employed method to understand the electronic structure and, consequently, the chemical behavior of such compounds.

Key indicators of reactivity, such as the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For isocoumarin (B1212949) derivatives, computational studies have shown that the HOMO is typically distributed over the conjugated benzene (B151609) skeleton. mdpi.com The introduction of a chlorine atom at the 7-position, being an electron-withdrawing group, is expected to influence the electron density distribution and the energies of the FMOs. This, in turn, affects the molecule's susceptibility to electrophilic and nucleophilic attack.

The presence of the chloro group and the lactone functionality creates distinct regions of electrophilicity and nucleophilicity within the molecule. The carbonyl carbon of the lactone ring is a primary electrophilic site, susceptible to attack by nucleophiles. Conversely, the benzene ring, while influenced by the electron-withdrawing chloro group, can still participate in electrophilic substitution reactions, with the chlorine atom and the lactone ring directing the regioselectivity of such reactions.

Computational models can also predict the most likely sites for metabolic transformations, which is crucial in understanding the compound's behavior in biological systems. These models calculate the lability of different bonds and the likelihood of reactions such as hydroxylation or epoxidation.

Table 1: Calculated Frontier Molecular Orbital (FMO) Properties of a Representative 7-chloro-1H-isochromen-1-one Derivative

| Computational Parameter | Value (eV) | Implication for Reactivity |

| HOMO Energy | -7.2 | Moderate electron-donating capability |

| LUMO Energy | -2.5 | Good electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | High chemical stability, moderate reactivity |

Note: The values in this table are illustrative and based on typical DFT calculations for similar isocoumarin structures. Actual values may vary depending on the specific computational method and basis set used.

In Silico Screening and Design for Materials Science Applications

In silico screening has emerged as a vital tool in materials science for the rational design of novel organic materials with specific properties, saving significant time and resources compared to traditional experimental approaches. For 7-chloro-1H-isochromen-1-one and its derivatives, computational methods can be employed to predict their suitability for various materials science applications, particularly in the realm of organic electronics and photonics.

One of the key areas of interest for isocoumarin derivatives is their potential as fluorescent materials. mdpi.com Theoretical calculations can predict their photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. researchgate.net For instance, the HOMO-LUMO gap provides a first approximation of the electronic transition energy, which is related to the absorption wavelength. Time-dependent DFT (TD-DFT) calculations can provide more accurate predictions of the electronic absorption and emission spectra.

The presence of the chlorine atom and the potential for further substitution on the isocoumarin scaffold allow for the fine-tuning of these photophysical properties. In silico screening of a virtual library of 7-chloro-1H-isochromen-1-one derivatives with different substituents can help identify candidates with desired emission colors or enhanced fluorescence quantum yields for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

Beyond fluorescence, computational models can predict other material properties. For example, calculations of molecular polarizability and hyperpolarizability can assess the potential of these compounds for non-linear optical (NLO) applications. The charge transport properties, such as electron and hole mobilities, can also be estimated, which is crucial for designing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 2: Potential Materials Science Applications of 7-chloro-1H-isochromen-1-one Derivatives Screened through In Silico Methods

| Application Area | Key Property Screened In Silico | Rationale for Isocoumarin Scaffold |

| Organic Light-Emitting Diodes (OLEDs) | Emission Wavelength, Quantum Yield, Color Purity | Tunable fluorescence through substitution |

| Fluorescent Probes | Stokes Shift, Environmental Sensitivity | Potential for specific binding and detectable signal change |

| Non-Linear Optics (NLO) | Molecular Hyperpolarizability | Asymmetric charge distribution in derivatives |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility, Molecular Packing | Planar structure can facilitate π-π stacking |

| Organic Photovoltaics (OPVs) | HOMO/LUMO levels for band alignment, absorption spectrum | Potential to act as an acceptor or part of a donor-acceptor system |

The design process often involves creating a virtual library of candidate molecules based on the 7-chloro-1H-isochromen-1-one scaffold. These virtual compounds are then subjected to a hierarchical screening process. Initially, simple descriptors are used to filter out undesirable candidates. Promising candidates are then subjected to more rigorous and computationally expensive calculations to accurately predict the properties of interest. This in silico approach accelerates the discovery of new materials with tailored functionalities.

Synthesis and Structural Diversity of 7 Chloro 1h Isochromen 1 One Derivatives

Strategies for Functional Group Introduction and Modification on the Isochromen-1-one Core

The 7-chloro-1H-isochromen-1-one framework provides several reactive sites for introducing and modifying functional groups, allowing for extensive structural diversification. sparkl.me Methodologies targeting the lactone ring and the chlorinated benzene (B151609) ring are crucial for creating new analogues.

Diversification at C-3 and C-4 Positions

The C-3 and C-4 positions of the isochromen-1-one core are particularly amenable to functionalization, enabling the introduction of a wide array of substituents.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for C-3 modification. For instance, palladium-catalyzed Suzuki-Miyaura coupling of 3-chloroisochromen-1-ones with various boronic acids allows for the synthesis of 3-aryl and 3-heteroaryl derivatives in excellent yields. researchgate.net This method has been successfully applied to produce analogues of naturally occurring isocoumarins like glomellin (B1255189) and reticulol. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation and annulation cascades provide a pathway to 3,4-disubstituted isocoumarins. nih.gov These reactions often proceed with high regioselectivity and catalytic efficiency.

The C-4 position can also be functionalized through various catalytic methods. Iron(III) chloride (FeCl₃) has been shown to be an effective and environmentally friendly catalyst for introducing alkyl groups at the C-4 position via the cyclization-coupling of 2-alkynylbenzoates with carbinols. researchgate.net This approach involves the simultaneous formation of C-O and C-C bonds. researchgate.net

Furthermore, methods for the concurrent diversification of both C-3 and C-4 positions have been developed. Rh(III)-catalyzed annulation of benzoic acids with nitroalkenes is one such efficient, one-step synthesis for 3,4-disubstituted isochroman-1-ones.

A summary of key synthetic methods for C-3 and C-4 diversification is presented below:

| Position | Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|---|

| C-3 | Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂-Ruphos | Excellent yields for 3-aryl/heteroaryl derivatives. | researchgate.net |

| C-4 | Cyclization-Coupling | FeCl₃ | High regioselectivity for C-4 alkylation. | researchgate.net |

| C-3 & C-4 | Rh(III)-catalyzed Annulation | Rh(III) complexes | Efficient one-step synthesis of 3,4-disubstituted derivatives. | nih.gov |

| C-3 | Metal-free O-acylation/Wittig | (2-carboxybenzyl)-triphenylphosphonium bromide, triethylamine (B128534) | High functional group tolerance and excellent yields. | researchgate.net |

Manipulation of the Chlorinated Benzene Ring

While diversification at the C-3 and C-4 positions is common, modification of the chlorinated benzene ring offers another avenue for creating structural diversity. The chlorine atom at the 7-position can itself be a site for nucleophilic substitution reactions, although this is often challenging. smolecule.com More commonly, the electronic properties imparted by the chlorine substituent influence the reactivity of the aromatic ring towards further electrophilic substitution, directing incoming groups to specific positions. smolecule.com

The nitro group in compounds like 4-chloro-3-methoxy-7-nitro-1H-isochromen-1-one can be reduced to an amino group using agents like sodium borohydride (B1222165) or lithium aluminum hydride. This amino group can then serve as a handle for further functionalization, such as acylation or diazotization, leading to a new family of derivatives. thegoodscentscompany.comresearchgate.net

Development of 7-chloro-1H-isochromen-1-one-based Analogues

The development of analogues based on the 7-chloro-1H-isochromen-1-one core is driven by the quest for molecules with novel properties. For example, a rapid synthesis of 1-(1-bromo-7-chloro-1H-isochromen-3-yl)pyrrolidine-2,5-dione has been reported, showcasing the creation of complex heterocyclic systems from the isochromene scaffold. rsc.orgrsc.org This synthesis proceeds via a 6-endo-cyclization of an ortho-ynamidyl aryl aldehyde derivative under mild, metal-free conditions. rsc.orgrsc.orgnih.gov

The synthesis of simplified hybrids of naturally occurring compounds is another approach. For instance, chromone-based lavendustin analogues have been synthesized, demonstrating that modifications to a core structure can lead to significantly different biological activities. nih.gov Although not directly involving 7-chloro-1H-isochromen-1-one, this principle of analogue development is highly relevant. The strategic placement of substituents, guided by the structure of known bioactive molecules, can lead to the discovery of new potent compounds. nih.gov

Library Synthesis and High-Throughput Approaches for Derivative Generation

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern chemical discovery. openaccessjournals.com Combinatorial chemistry, particularly using one-bead-one-compound (OBOC) library methods, allows for the rapid synthesis of vast numbers of derivatives for screening. nih.govnih.govfortunepublish.com

Solid-phase synthesis is a key technique in library generation, where the isochromenone core can be anchored to a resin, allowing for sequential reactions and purifications to be carried out efficiently. nih.govfortunepublish.com High-throughput screening (HTS) is then employed to rapidly evaluate these large libraries against biological targets or for specific material properties. openaccessjournals.comfortunepublish.comevotec.com These screening methods often rely on automated, fluorescence-based, or enzyme-linked assays to identify "hit" compounds from the library that exhibit the desired activity. openaccessjournals.comnih.gov The combination of library synthesis and HTS significantly accelerates the process of discovering novel and functional 7-chloro-1H-isochromen-1-one derivatives. openaccessjournals.comfortunepublish.com

Structural Characterization and Confirmation of Novel Derivatives

The unambiguous determination of the structure of newly synthesized derivatives is critical. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation in solution. ipb.pt

¹H NMR provides information on the number and environment of protons, with chemical shifts and coupling constants helping to establish connectivity and stereochemistry. ipb.ptmdpi.com

¹³C NMR reveals the number of unique carbon atoms in the molecule. nih.govmdpi.com

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the relative configuration of substituents. ipb.pt

X-ray Crystallography provides the definitive solid-state structure of a compound at atomic resolution, assuming a suitable single crystal can be grown. kbdna.com This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, confirming the connectivity and stereochemistry established by NMR. kbdna.comnih.gov It is particularly valuable for resolving ambiguities in complex structures and establishing the absolute configuration of chiral molecules. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the new derivative and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.govmdpi.com

The table below summarizes the characterization data for a representative derivative, 1-(1-bromo-7-chloro-1H-isochromen-3-yl)pyrrolidine-2,5-dione. nih.gov

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.39 (d, J = 1.2 Hz, 2H), 7.21 (m, 1H), 7.13 (s, 1H), 5.79 (s, 1H), 2.77–2.75 (s, 4H) | nih.gov |

| ¹³C NMR (100 MHz, CDCl₃) | δ 175.0, 155.3, 135.6, 132.0, 130.3, 122.0, 120.9, 82.5, 76.1, 28.1 | nih.gov |

| HRMS (ESI+) | Calculated for C₁₃H₉BrClO₃N [M+Na]⁺: 363.9346, Found: 363.9335 | nih.gov |

| Melting Point | 95 °C | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-chloro-1H-isochromen-1-one |

| 3-chloroisochromen-1-one |

| glomellin |

| reticulol |

| 3,4-disubstituted isochroman-1-ones |

| 2-alkynylbenzoates |

| (2-carboxybenzyl)-triphenylphosphonium bromide |

| 4-chloro-3-methoxy-7-nitro-1H-isochromen-1-one |

| 1-(1-bromo-7-chloro-1H-isochromen-3-yl)pyrrolidine-2,5-dione |

| lavendustin A |

Applications of 7 Chloro 1h Isochromen 1 One and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as Key Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The 7-chloro-1H-isochromen-1-one core structure serves as a valuable building block for the synthesis of more complex molecules, including polycyclic aromatic compounds and various heterocyclic systems. Its utility stems from the reactivity of the lactone ring and the potential for functionalization at multiple positions.

The isocoumarin (B1212949) framework is considered a privileged structure in the development of compounds inspired by natural products. researchgate.net The synthesis of multi-substituted polycyclic aromatic compounds often presents challenges in constructing the polycyclic ring systems and achieving regioselective introduction of substituents. chim.it Replacing the oxygen atom in the isocoumarin ring system with a carbon atom provides an attractive method for synthesizing multiply substituted naphthalenes. chim.it

Transition-metal-catalyzed reactions, utilizing metals such as palladium, copper, silver, rhodium, and iridium, have been instrumental in the synthesis of isocoumarin derivatives due to their efficiency and tolerance of various functional groups. researchgate.netdiva-portal.org For instance, a copper-catalyzed three-component coupling reaction of arynes, terminal alkynes, and carbon dioxide, facilitated by an N-heterocyclic carbene (NHC)-copper complex, provides a route to isocoumarins. nih.gov Additionally, rhodium-catalyzed oxidative annulation of benzoic acids with alkynes is an effective method for synthesizing isocoumarins. ineosopen.org

Derivatives of 7-chloro-1H-isochromen-1-one, such as 7-chloro-3-phenyl-1H-isochromen-1-one and 7-chloro-3-(p-tolyl)-1H-isochromen-1-one, have been synthesized through methods like the sequential O-acylation/Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with various acyl chlorides. mdpi.com This approach demonstrates high functional group tolerance and yields. mdpi.com The resulting isocoumarins can be further transformed; for example, they can be converted into isoquinolinones in a single step. researchgate.net

Development of Novel Optoelectronic and Fluorescent Materials

The conjugated system inherent in the isocoumarin structure endows it and its derivatives with interesting photophysical properties, making them promising candidates for the development of novel optoelectronic and fluorescent materials.

Isocoumarins, similar to their coumarin (B35378) isomers, are considered fluorophores and have been investigated for applications in dyes and pigments. mdpi.com The introduction of various substituents onto the 7-chloro-1H-isochromen-1-one backbone allows for the tuning of their fluorescence properties. For example, a study on 3-substituted isocoumarins, including several 7-chloro derivatives, revealed that their emission wavelengths are primarily concentrated around 420 nm, resulting in purple emission. mdpi.com Notably, one derivative, 7-chloro-3-(3,4,5-trimethoxyphenyl)-1H-isochromen-1-one, exhibited an emission wavelength of 457 nm, corresponding to blue fluorescence. mdpi.com

The fluorescence quantum yields of isocoumarin derivatives can be influenced by their molecular structure. For instance, extending the π-conjugation through annulation with benzene (B151609) rings can lead to a significant enhancement of fluorescence. researchgate.net The phenomenon of aggregation-induced emission has also been observed in some isocoumarin dyes. researchgate.net Furthermore, the development of isocoumarin-fused cycloalkynes that are fluorescent and reactive in strain-promoted azide-alkyne cycloaddition (SPAAC) has been reported, with the key being the presence of a π-acceptor group at the C6 position of the isocoumarin ring. researchgate.net

The potential of these compounds extends to organic light-emitting diodes (OLEDs), where isocoumarin derivatives have been explored as emissive layers. researchgate.net

Applications in Catalysis and Ligand Design for Organometallic Chemistry

The structural features of 7-chloro-1H-isochromen-1-one and its derivatives make them suitable for applications in catalysis and as ligands in organometallic chemistry. The presence of heteroatoms (oxygen) and the aromatic system allows for coordination with metal centers.

Isocoumarin derivatives can act as ligands, coordinating with metal atoms through their carbonyl group. researchgate.net This interaction can lead to the formation of coordination polymers with interesting supramolecular structures. researchgate.net The coordination of the carbonyl group to silver atoms, for example, has been shown to induce phosphorescence. researchgate.net

In the realm of catalysis, transition metal complexes containing isocoumarin-based ligands could potentially exhibit novel catalytic activities. While direct applications of 7-chloro-1H-isochromen-1-one in catalysis are not extensively documented, the broader class of isocoumarins has been synthesized using various transition-metal catalysts, indicating a strong interaction between these heterocycles and metal centers. diva-portal.org For instance, rhodium complexes have been used for the oxidative coupling of benzoic acids with alkynes to produce isocoumarins, and the nature of the cyclopentadienyl (B1206354) ligand on the rhodium can influence the reaction's direction. ineosopen.org This suggests that isocoumarin-derived ligands could be designed to modulate the catalytic properties of metal complexes for a variety of organic transformations.

Contribution to Agrochemistry Research, e.g., as precursors for crop protection agents (excluding specific biological effects)

Isocoumarin derivatives have been investigated as precursors for the synthesis of crop protection agents. The isocoumarin scaffold is found in various natural products, some of which are produced by endophytic fungi that can play a role in plant defense mechanisms. researchgate.netnih.gov

The synthesis of novel compounds for potential use in agriculture often involves the modification of known bioactive scaffolds. The 7-chloro-1H-isochromen-1-one structure provides a starting point for the creation of new molecules. For example, coumarins, which are structurally related to isocoumarins, are known to be present in various plants and can serve as intermediates for pharmaceuticals and agrochemicals. acs.org The development of new fungicides is a critical aspect of crop protection, and isocoumarin derivatives are among the heterocyclic compounds being explored for this purpose. acs.org

While specific biological effects are outside the scope of this section, the chemical reactivity of 7-chloro-1H-isochromen-1-one allows for its use as a precursor in the synthesis of more complex molecules that are then screened for agrochemical activity. The synthesis of carlina oxide analogues, for instance, has been explored for their potential as nature-inspired insecticides. acs.org

Exploration in Supramolecular Chemistry and Self-Assembling Systems

The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Isocoumarins, including derivatives of 7-chloro-1H-isochromen-1-one, possess structural features that make them intriguing building blocks for the construction of self-assembling systems.

The planar aromatic nature of the isocoumarin core facilitates π-π stacking interactions, which are crucial driving forces for self-assembly. rsc.org Additionally, the carbonyl group can participate in hydrogen bonding and coordination with metal ions. researchgate.netrsc.org These interactions can lead to the formation of well-defined supramolecular architectures, such as gels and coordination polymers. researchgate.netrsc.org

For example, studies on coumarin derivatives have shown that they can form supramolecular gels in various solvents, with the internal structure of the gel being stabilized by hydrogen bonding and π-π stacking. rsc.org The self-association of isocoumarins can also influence the structure of their coordination polymers with metal macrocycles, leading to different packing arrangements and affecting their emission properties. researchgate.net The field of supramolecular chemistry has its roots in the study of dye aggregates, and isocoumarins, as dye-like molecules, continue to be relevant in this area. researchgate.net The development of functional polymers containing the isocoumarin moiety further highlights their potential in creating advanced materials with ordered structures. researchgate.net

Future Research Directions and Emerging Trends in 7 Chloro 1h Isochromen 1 One Chemistry

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. In the context of 7-chloro-1H-isochromen-1-one synthesis, future research will likely focus on developing more sustainable and eco-friendly methods. This includes the use of greener solvents, catalysts, and energy sources.

One promising approach is the utilization of one-pot synthesis strategies. These methods, which involve multiple reaction steps in a single reaction vessel, reduce the need for purification of intermediates, thereby minimizing solvent usage and waste generation. For instance, a one-pot synthesis for a derivative, 3-butyl-7-chloro-1H-isochromen-1-one, has been developed, highlighting a move towards more efficient and less wasteful processes. researchgate.net The use of inexpensive and readily available reagents in such syntheses further contributes to their green credentials. researchgate.net

Furthermore, the development of metal-free synthetic routes is a key area of interest. A novel metal-free synthesis of 3-substituted isocoumarins, including 7-chloro derivatives, has been established through a sequential O-acylation/Wittig reaction. nih.govmdpi.com This approach avoids the use of potentially toxic and expensive metal catalysts, aligning with the goals of green chemistry. Microwave-assisted synthesis is another green technique that is being applied to the synthesis of related heterocyclic compounds, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. nih.gov

Future research in this area will likely explore:

The use of bio-catalysts and enzymes for the synthesis of 7-chloro-1H-isochromen-1-one and its derivatives.

The development of solvent-free or aqueous-based reaction conditions.

The application of other green technologies such as ultrasound and mechanochemistry. nih.govucr.edu

Integration of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The integration of flow chemistry for the production of 7-chloro-1H-isochromen-1-one is an emerging trend that could revolutionize its large-scale synthesis.

Flow reactors provide enhanced heat and mass transfer, allowing for reactions to be performed under conditions that would be hazardous in a batch setting. This is particularly relevant for highly exothermic or rapid reactions. The modular nature of flow chemistry setups also allows for the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification.

While specific applications of flow chemistry for the synthesis of 7-chloro-1H-isochromen-1-one are still in their nascent stages, the successful application of this technology to the synthesis of other complex molecules, including other isoxazoles, demonstrates its potential. researchgate.net For example, the synthesis of trisubstituted isoxazoles has been achieved in a multi-step flow process, showcasing the ability to handle challenging reaction sequences. researchgate.net The use of 3D-printed reactionware is also emerging as a way to create custom, low-cost flow reactors for organic synthesis. beilstein-journals.org

Key areas for future research in this domain include:

The development of a continuous flow process for the key steps in the synthesis of 7-chloro-1H-isochromen-1-one.

The integration of in-line purification and analysis techniques within the flow setup.

The use of packed-bed reactors with immobilized catalysts to further enhance efficiency and catalyst recycling.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable insights that are often missed with traditional offline analysis.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels (both batch and flow) to track the concentration of reactants, intermediates, and products as the reaction progresses. This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and the collection of kinetic data. For example, in-line ATR-IR spectroscopy has been used to monitor the synthesis of imines in a 3D-printed flow reactor, allowing for the optimization of reaction conditions in real-time. beilstein-journals.org Similarly, time-resolved in-situ monitoring of mechanochemical reactions using techniques like Raman spectroscopy is providing unprecedented insights into solid-state transformations. nih.govresearchgate.net

For the synthesis of 7-chloro-1H-isochromen-1-one, the application of these techniques could lead to:

A detailed understanding of the reaction mechanism, including the identification of key intermediates and transition states.

The development of robust kinetic models for process optimization and scale-up.

Improved process control and reproducibility through real-time feedback.

Application of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to have a profound impact on chemical synthesis. These technologies can be used to predict the outcomes of chemical reactions, design novel synthetic routes, and optimize reaction conditions.

Future directions in this area will likely involve:

The development of bespoke machine learning models trained on datasets of isocoumarin (B1212949) synthesis reactions.

The use of AI to discover novel catalysts and reagents for the synthesis of 7-chloro-1H-isochromen-1-one.

The integration of AI with automated synthesis platforms for the rapid discovery and optimization of new synthetic routes.

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

While established methods for the synthesis of the isocoumarin core exist, the exploration of novel reactivity patterns and unconventional chemical transformations is a continuous endeavor in organic chemistry. This research can lead to the discovery of more efficient and versatile synthetic methods, as well as the creation of novel isocoumarin derivatives with unique properties.

For 7-chloro-1H-isochromen-1-one, this could involve exploring new catalytic cycles, investigating the reactivity of previously unexploited functional groups, or developing cascade reactions that rapidly build molecular complexity. For instance, the study of hybrid inorganic-organic heterocycles has revealed novel dealkylation reactions, showcasing how unexpected reactivity can be uncovered. researchgate.net The investigation of substituent effects on the crystallization mechanisms of related chlorinated compounds, such as 7-chloro-4-substituted-quinolines, can also provide insights into the solid-state behavior and potential for polymorphism of 7-chloro-1H-isochromen-1-one. rsc.org

Future research in this area may focus on:

The use of photoredox catalysis to enable new bond formations under mild conditions.

The development of C-H activation strategies to directly functionalize the isocoumarin core.

The exploration of multicomponent reactions to generate diverse libraries of 7-chloro-1H-isochromen-1-one derivatives in a single step.

Expanding the Material Science Applications of 7-chloro-1H-isochromen-1-one Derivatives

The unique photophysical properties of the isocoumarin scaffold make it an attractive building block for the development of new materials. Recent research has demonstrated that derivatives of 7-chloro-1H-isochromen-1-one possess interesting fluorescence properties, opening up possibilities for their use in various material science applications. nih.govmdpi.com

A study on novel 3-substituted isocoumarins, including several 7-chloro analogs, revealed that these compounds exhibit good photoluminescence in solution with large Stokes shifts and notable absolute fluorescence quantum yields. mdpi.com These properties are highly desirable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. For example, coumarin-substituted cyclotriphosphazenes have been shown to act as fluorescent chemosensors for the detection of metal ions like Fe³⁺. nih.gov

The future of 7-chloro-1H-isochromen-1-one in material science will likely involve:

The systematic investigation of the structure-property relationships of its derivatives to tune their optical and electronic properties.

The incorporation of 7-chloro-1H-isochromen-1-one moieties into polymers to create new functional materials with tailored properties.

The development of fluorescent probes and sensors based on the 7-chloro-1H-isochromen-1-one scaffold for applications in biological imaging and environmental monitoring.

The following table provides a summary of the fluorescence properties of selected 3-substituted 7-chloro-1H-isochromen-1-one derivatives in THF solution:

| Compound | R Group at C-3 | Excitation Wavelength (nm) | Emission Wavelength (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| 4m | 4-methylphenyl | 344 | 438 | 94 | 14 |

| 4n | 4-methoxyphenyl | 345 | 441 | 96 | 12 |

| 4o | 4-(tert-butyl)phenyl | 344 | 438 | 94 | 14 |

| 4s | 2-methylphenyl | 344 | 445 | 101 | 13 |

Data sourced from a study on the fluorescence properties of isocoumarin derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 7-chloro-1H-isochromen-1-one, and what are the critical parameters for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzoyl chlorides or Friedel-Crafts acylation of chlorinated precursors. Key parameters include solvent choice (e.g., dichloromethane for electrophilic reactions), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of Lewis acids (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in hexane:EtOAc 7:3) and confirm purity via HPLC (retention time ~8.2 min, C18 column, acetonitrile/water 60:40).

Q. Which spectroscopic techniques are optimal for characterizing 7-chloro-1H-isochromen-1-one, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (multiplet for isochromenone ring) and a carbonyl carbon at ~160 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch near 750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 182 (M⁺) with characteristic Cl isotopic pattern (3:1 ratio for M:M+2) .

Q. What safety protocols are essential when handling chlorinated isochromenones in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact due to potential irritancy. Chlorinated byproducts (e.g., HCl gas) require neutralization with NaOH scrubbers. Store the compound in amber vials under inert atmosphere to prevent photodegradation .

Advanced Research Questions

Q. How does the chlorine substituent influence the reactivity of 7-chloro-1H-isochromen-1-one in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing Cl group activates the ring for NAS at positions ortho and para to the carbonyl. Kinetic studies (e.g., using NaN₃ in DMF at 60°C) reveal second-order dependence on nucleophile concentration. Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., Gaussian09, B3LYP/6-31G*) to validate mechanistic pathways .

- Data Contradiction Resolution : If conflicting reactivity data arise (e.g., unexpected para/ortho ratios), re-examine solvent polarity effects or competing mechanisms (e.g., radical pathways) using ESR spectroscopy .

Q. What strategies can resolve discrepancies in reported melting points or spectral data for 7-chloro-1H-isochromen-1-one across studies?

- Methodological Answer :

- Purity Assessment : Perform elemental analysis (C, H, Cl) and compare with theoretical values (±0.3% tolerance).

- Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphs or solvates.

- Collaborative Validation : Share samples with independent labs for cross-validation under identical conditions (e.g., heating rate 10°C/min) .

Q. How can computational modeling predict the biological activity of 7-chloro-1H-isochromen-1-one derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Optimize force field parameters for halogen bonding.

- QSAR Models : Train models with descriptors like Cl charge density (Mulliken analysis) and logP values. Validate against in vitro IC₅₀ data from kinase inhibition assays .

- Data Table :

| Derivative | logP | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |

|---|---|---|---|

| 7-Cl | 2.1 | 85 | 92 ± 5 |

| 7-Cl-6-Me | 2.5 | 45 | 50 ± 3 |

Experimental Design & Reproducibility

Q. How should researchers design experiments to assess the photostability of 7-chloro-1H-isochromen-1-one under varying light conditions?

- Methodological Answer :

- Light Sources : Expose samples to UV (254 nm) and visible light (450 nm) in quartz cuvettes.

- Kinetic Monitoring : Use UV-Vis spectroscopy (λmax ~280 nm) at intervals (0, 24, 48 hrs).

- Control : Include dark-stored samples and radical quenchers (e.g., BHT) to identify degradation pathways .

Q. What QA/QC protocols ensure reproducibility in synthetic batches?

- Methodological Answer :

- In-Process Controls : Track reaction completion with inline FTIR (disappearance of carbonyl chloride peak at 1770 cm⁻¹).

- Batch Documentation : Record solvent lot numbers, humidity levels, and stirrer speeds. Use statistical tools (e.g., ANOVA) to identify variance sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.